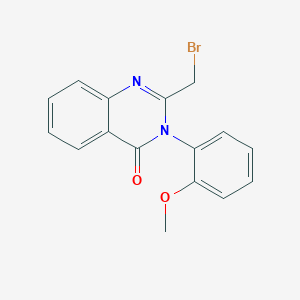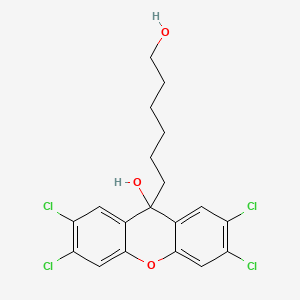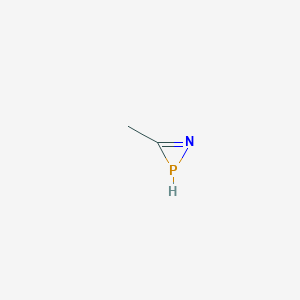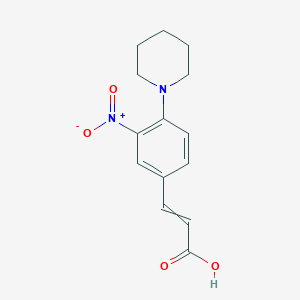
4(3H)-Quinazolinone, 2-(bromomethyl)-3-(2-methoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(3H)-Quinazolinone, 2-(bromomethyl)-3-(2-methoxyphenyl)- is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a bromomethyl group and a methoxyphenyl group, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 2-(bromomethyl)-3-(2-methoxyphenyl)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination of a suitable precursor, such as a methyl group, using reagents like N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable methoxyphenyl halide reacts with the quinazolinone core under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
4(3H)-Quinazolinone, 2-(bromomethyl)-3-(2-methoxyphenyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinazolinone derivatives with different oxidation states. Reduction reactions can also modify the functional groups attached to the quinazolinone core.
Coupling Reactions: The methoxyphenyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Used in coupling reactions like Suzuki or Heck coupling.
Strong Bases: Such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) for nucleophilic substitution reactions.
Major Products Formed
Substituted Quinazolinones: Formed through nucleophilic substitution reactions.
Biaryl Compounds: Formed through coupling reactions involving the methoxyphenyl group.
Aplicaciones Científicas De Investigación
4(3H)-Quinazolinone, 2-(bromomethyl)-3-(2-methoxyphenyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 4(3H)-Quinazolinone, 2-(bromomethyl)-3-(2-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an alkylating agent, modifying biological macromolecules such as DNA, proteins, and enzymes. The methoxyphenyl group can enhance the compound’s binding affinity to specific receptors or enzymes, thereby modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- **4(3H)-Quinazolinone, 2-(chloromethyl)-3-(2-methoxyphenyl)-
- **4(3H)-Quinazolinone, 2-(bromomethyl)-3-(4-methoxyphenyl)-
- **4(3H)-Quinazolinone, 2-(bromomethyl)-3-(2-hydroxyphenyl)-
Uniqueness
4(3H)-Quinazolinone, 2-(bromomethyl)-3-(2-methoxyphenyl)- is unique due to the presence of both the bromomethyl and methoxyphenyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and potential therapeutic applications that may not be achievable with similar compounds.
Propiedades
Número CAS |
292833-07-9 |
|---|---|
Fórmula molecular |
C16H13BrN2O2 |
Peso molecular |
345.19 g/mol |
Nombre IUPAC |
2-(bromomethyl)-3-(2-methoxyphenyl)quinazolin-4-one |
InChI |
InChI=1S/C16H13BrN2O2/c1-21-14-9-5-4-8-13(14)19-15(10-17)18-12-7-3-2-6-11(12)16(19)20/h2-9H,10H2,1H3 |
Clave InChI |
CEIABUKVZISIJG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2(3H)-Thiazolethione, 4-methyl-5-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B12585858.png)
![2-(2-Bromo-1,1,2,2-tetrafluoroethyl)bicyclo[2.2.1]heptane](/img/structure/B12585859.png)


![2-[(Oct-1-yn-1-yl)sulfanyl]-1,3,5-tri(propan-2-yl)benzene](/img/structure/B12585884.png)
![1h-Pyrrolo[2,3,4-gh]pyrrolizine](/img/structure/B12585886.png)



![8-[(3-Bromo-2,6-dimethylphenyl)methoxy]-2-methylquinoline](/img/structure/B12585931.png)
![1,4,9-Trioxadispiro[4.2.4.2]tetradeca-6,13-diene](/img/structure/B12585938.png)
![5-Chloro-N-[3-chloro-2-(2-phenylethoxy)phenyl]-2-hydroxybenzamide](/img/structure/B12585946.png)
